molecular formula C20H18F4N6O B2681796 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)azetidine-3-carboxamide CAS No. 2034232-23-8

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)azetidine-3-carboxamide

Cat. No. B2681796
CAS RN: 2034232-23-8
M. Wt: 434.399
InChI Key: DQSSPJJIVCRKPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C20H18F4N6O and its molecular weight is 434.399. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation of Novel Heterocyclic Compounds

A novel series of pyrazolopyrimidines and their derivatives were synthesized, showcasing a methodology for creating compounds with potential anticancer and anti-5-lipoxygenase activities. This synthesis route highlights the versatility of pyrazolopyrimidine structures in drug design and their relevance in therapeutic applications, particularly in cancer treatment and inflammation reduction (Rahmouni et al., 2016).

Anticancer Activity of Pyrazolopyrimidine Derivatives

Another study focused on the synthesis of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, revealing its significant inhibition on the proliferation of some cancer cell lines. This finding underscores the potential of pyrazolopyrimidine derivatives as anticancer agents, contributing to the development of new therapeutic options for cancer treatment (Liu et al., 2016).

Development of Anti-inflammatory and Anticancer Agents

Research into antipyrinyl-pyrazolo[1,5-a]pyrimidines demonstrated not only the synthetic feasibility under ultrasound irradiation but also their biological activities. The synthesized compounds were evaluated for their anti-inflammatory and anticancer activities, revealing promising therapeutic potentials. This approach highlights the importance of integrating novel synthetic techniques with biological evaluations to discover potential therapeutic agents (Kaping et al., 2020).

Translocator Protein 18 kDa (TSPO) Ligands for Neuroinflammation

A series of pyrazolo[1,5-a]pyrimidines were synthesized and evaluated as ligands for the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These compounds showed subnanomolar affinity for TSPO, indicating their potential use in detecting and studying neuroinflammation via positron emission tomography (PET) imaging. This research contributes to the development of diagnostic tools for neuroinflammatory conditions (Damont et al., 2015).

Antimicrobial and Antiproliferative Activities of Novel Heterocycles

The synthesis and biological activity evaluation of new heterocycles, including pyrazolo[3,4-d]pyrimidine derivatives, highlighted their antimicrobial and antiproliferative activities. This research emphasizes the role of novel heterocyclic compounds in developing new antimicrobial agents and cancer therapeutics, showcasing the broad applicability of these compounds in medicinal chemistry (Fahim et al., 2021).

properties

IUPAC Name

1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-[4-fluoro-3-(trifluoromethyl)phenyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F4N6O/c1-11-5-12(2)30(28-11)18-7-17(25-10-26-18)29-8-13(9-29)19(31)27-14-3-4-16(21)15(6-14)20(22,23)24/h3-7,10,13H,8-9H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSSPJJIVCRKPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)NC4=CC(=C(C=C4)F)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F4N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)azetidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.